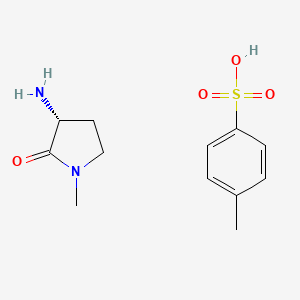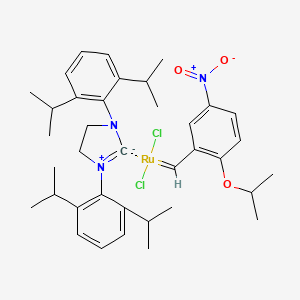
(3R)-3-Amino-1-methylpyrrolidin-2-one tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3R)-3-Amino-1-methylpyrrolidin-2-one tosylate” is a compound that involves a tosylate group. Tosylates, abbreviated as Ts, are derived from p-toluenesulfonyl and are known to convert poor leaving groups into much better ones . They are commonly used in substitution and elimination reactions .
Synthesis Analysis
The synthesis of tosylates involves the use of “mesyl chloride” (MsCl) or “tosyl chloride” (TsCl). The neutral alcohol performs a substitution reaction on sulfur, leading to the formation of O-S and breakage of S-Cl. Then, deprotonation of the charged alcohol leads to the neutral mesylate or tosylate .Molecular Structure Analysis
The molecular structure of tosylates is influenced by the conversion of the hydroxyl group into a sulfonate group such as p-toluenesulfonyl . This conversion does not affect the stereochemistry of the alcohol .Chemical Reactions Analysis
Tosylates are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . They are also known to participate in substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of tosylates are influenced by their chemistry. For instance, the conversion of the hydroxyl group into a sulfonate group such as p-toluenesulfonyl improves their leaving group ability . This conversion does not affect the stereochemistry of the alcohol .科学的研究の応用
(3R)-3-Amino-1-methylpyrrolidin-2-one tosylate has a wide range of potential scientific research applications. It has been used in the study of enzyme kinetics, enzyme inhibition, and protein-protein interactions. It has also been used in the study of the structure and function of various enzymes. In addition, this compound has been used in the study of the regulation of neurotransmitter release and receptor binding. It has also been used in the study of the biological activity of various drugs and toxins.
作用機序
The mechanism of action of (3R)-3-Amino-1-methylpyrrolidin-2-one tosylate is not completely understood. It is believed that this compound binds to an enzyme or receptor and alters its function. This binding can result in the inhibition of enzyme activity or the activation of receptor activity. It is also believed that this compound can modulate the activity of other proteins, such as ion channels and transporters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on various physiological processes. It has been shown to modulate the activity of neurotransmitters, such as serotonin, dopamine, and glutamate. It has also been shown to modulate the activity of various ion channels and transporters. In addition, this compound has been shown to modulate the activity of various enzymes, including those involved in the metabolism of drugs and toxins.
実験室実験の利点と制限
The use of (3R)-3-Amino-1-methylpyrrolidin-2-one tosylate in laboratory experiments has several advantages. It is a relatively simple and inexpensive reagent that can be used in a wide range of experiments. In addition, it is relatively stable and can be stored for extended periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. It is not very water soluble, which can make it difficult to use in some experiments. In addition, it can be toxic at high doses and can lead to adverse effects in some organisms.
将来の方向性
There are a number of potential future directions for the use of (3R)-3-Amino-1-methylpyrrolidin-2-one tosylate in scientific research. It could be used to study the structure and function of various enzymes, as well as the regulation of neurotransmitter release and receptor binding. It could also be used to study the biochemical and physiological effects of various drugs and toxins. In addition, it could be used to study the effects of this compound on various physiological processes, such as the regulation of ion channels and transporters. Finally, it could be used to study the effects of this compound on various diseases, such as cancer and neurological disorders.
合成法
The synthesis of (3R)-3-Amino-1-methylpyrrolidin-2-one tosylate is relatively simple and can be accomplished in a few steps. The first step involves the condensation of 3-amino-1-methylpyrrolidin-2-one (AMP) with tosyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction results in the formation of the tosylate ester of AMP, which is then purified by recrystallization. The tosylate ester can also be synthesized by the reaction of AMP with tosyl bromide in the presence of a base.
Safety and Hazards
特性
IUPAC Name |
(3R)-3-amino-1-methylpyrrolidin-2-one;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-3-2-4(6)5(7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,6H2,1H3/t;4-/m.1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWILKBDXTWES-FZSMXKCYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(C1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC[C@H](C1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)
![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)
![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)


![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)
![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)



![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)